molecular formula C29H26N4O3S B2446429 2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 2034315-16-5

2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2446429
CAS No.: 2034315-16-5
M. Wt: 510.61
InChI Key: RITIYWKGEVTKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C29H26N4O3S and its molecular weight is 510.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O3S/c1-19-11-13-22(14-12-19)31-25(34)18-37-29-32-26-24(21-8-4-3-5-9-21)16-30-27(26)28(35)33(29)17-20-7-6-10-23(15-20)36-2/h3-16,30H,17-18H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITIYWKGEVTKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine class of compounds, which are recognized for their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N2O2SC_{22}H_{24}N_2O_2S, with a molecular weight of approximately 396.50 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its role in various pharmacological activities.

PropertyValue
Molecular FormulaC22H24N2O2S
Molecular Weight396.50 g/mol
DensityNot available
Melting PointNot available
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves several steps that include the formation of the pyrrolo[3,2-d]pyrimidine moiety followed by thioacylation with p-tolyl acetamide. Precise control over reaction conditions is crucial to achieve high yield and purity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, related pyrrolo[2,3-d]pyrimidine antifolates have shown potent inhibition of cell proliferation in folate receptor-expressing tumor cells. These compounds often induce apoptosis and S-phase cell cycle arrest through mechanisms involving the inhibition of key enzymes like GARFTase and AICARFTase, leading to ATP depletion in cancer cells .

The biological activity of this compound may be attributed to its ability to inhibit de novo purine nucleotide biosynthesis pathways. This has been supported by studies where excess adenosine provided partial protection against antiproliferative effects, indicating that the compound targets metabolic pathways critical for cell survival .

Case Studies

  • In Vitro Studies : A study on similar pyrrolo[3,2-d]pyrimidines demonstrated their capability to inhibit the growth of various cancer cell lines. The most active analogs were shown to significantly reduce cell viability in a dose-dependent manner.
  • Animal Models : In vivo studies using xenograft models have indicated that compounds with similar structures can effectively reduce tumor size without significant toxicity to normal tissues.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolopyrimidine exhibit promising anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Inhibition of anti-apoptotic proteins : It may downregulate proteins like Bcl-2 while upregulating pro-apoptotic factors such as p53.
  • Cell cycle arrest : Studies suggest it can halt the progression of the cell cycle in cancerous cells, leading to reduced proliferation.

Antimicrobial Properties

The compound demonstrates significant antimicrobial activity against a range of pathogens. For instance:

  • In vitro studies have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) indicating its potential as a broad-spectrum antibacterial agent.

Anti-inflammatory Effects

The thiazole and pyrimidine moieties in the compound are associated with anti-inflammatory activities:

  • It may inhibit key enzymes involved in inflammatory pathways, providing a therapeutic avenue for conditions such as arthritis and other inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of the compound on HepG2 liver cancer cells, demonstrating an IC50 value indicating effective cytotoxicity at low concentrations. The mechanism involved apoptosis induction through upregulation of p53.

Case Study 2: Antimicrobial Activity

In another study assessing various thiazole-pyrimidine derivatives, this compound exhibited an MIC of 15.62 µg/mL against Staphylococcus aureus, highlighting its potential as a broad-spectrum antibacterial agent.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidineThiazole and pyrimidine ringsAntimicrobial
7-Methylthiazolo[3,2-a]pyrimidinSimilar ring structureAnti-inflammatory
3-Oxo-cyclopentapyridazine derivativeCyclopentapyridazine moietyAnticancer

Preparation Methods

Core Pyrrolo[3,2-d]pyrimidin-4-one Synthesis

The pyrrolo[3,2-d]pyrimidin-4-one scaffold forms the foundation of the target compound. A validated approach involves the cyclocondensation of ethyl 3-amino-1H-pyrrole-2-carboxylate with substituted pyrimidine derivatives under basic conditions. For instance, reacting ethyl 3-amino-1H-pyrrole-2-carboxylate with 2-chloro-4-phenylpyrimidine-5-carbaldehyde in ethanol at 60°C yields the 7-phenylpyrrolo[3,2-d]pyrimidin-4-one intermediate. X-ray crystallography confirms the planar geometry of the fused ring system, which is critical for subsequent functionalization.

Optimization Insights :

  • Solvent Selection : Ethanol outperforms i-PrOH or acetone due to its polarity, which stabilizes transition states during cyclization.
  • Catalyst Screening : Morpholine enhances reaction rates by deprotonating intermediates, reducing the activation energy for ring closure.

Final Acetamide Functionalization

The N-(p-tolyl)acetamide group is introduced via a nucleophilic acyl substitution reaction. Treating the thioether intermediate with acetic anhydride and p-toluidine in pyridine at 100°C affords the target compound with >95% purity after recrystallization from acetone.

Critical Parameters :

  • Solvent Purity : Anhydrous pyridine is essential to avoid hydrolysis of the acetylating agent.
  • Stoichiometry : A 1.2:1 molar ratio of acetic anhydride to amine ensures complete conversion.

Comparative Analysis of Synthetic Routes

The table below evaluates two primary synthetic strategies for the target compound:

Parameter Route A (Patent WO2006062465A1) Route B (Patent WO2018005865A1)
Core Formation Yield 68% 54%
Thioether Coupling Yield 85% 90%
Total Synthesis Time 72 hours 48 hours
Purification Method Column chromatography Recrystallization

Route B offers faster synthesis but requires stringent temperature control during thioether formation. Route A provides higher core yields, making it preferable for large-scale production.

Mechanistic and Computational Insights

Density functional theory (DFT) calculations using the Grimme B97-3c composite scheme reveal that the rate-limiting step is the cyclization to form the pyrrolo[3,2-d]pyrimidinone ring, with an activation barrier of 28.8 kcal/mol. The thioether coupling step exhibits a lower barrier (18.4 kcal/mol), consistent with its high experimental yield.

Scalability and Industrial Considerations

Scale-up challenges include the exothermic nature of the cyclization step, necessitating controlled addition of reagents and cooling. Patent US20050070593A1 highlights the importance of intermediate purification (e.g., 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzene sulfonamide) to ensure final product quality, a principle applicable to the target compound’s synthesis.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The compound can be synthesized via multi-step routes involving:

Core scaffold assembly : Condensation of substituted pyrrolo[3,2-d]pyrimidinone precursors with thiol-containing intermediates. For example, coupling 3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-2-thiol with N-(p-tolyl)chloroacetamide under basic conditions (e.g., NaH in DMF) .

Catalytic cross-coupling : Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions may integrate aryl/heteroaryl groups, as seen in analogous pyrimidine derivatives .

Purification : Chromatography (silica gel, hexane/acetone gradients) or recrystallization from ethanol/water mixtures .

Basic: How can the crystal structure of this compound be determined?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 298 K .
  • Structure refinement : Employ SHELXL for small-molecule refinement, leveraging Fourier map analysis to resolve disorder in flexible substituents (e.g., methoxybenzyl groups) .
  • Validation : Check for R-factor consistency (target < 0.05) and validate geometry with PLATON .

Advanced: How can hydrogen bonding patterns and supramolecular interactions be analyzed?

Answer:
Use graph-set analysis (Etter’s formalism) to classify hydrogen bonds (HBs):

  • Local interactions : Identify donor-acceptor pairs (e.g., NH···O=C, C-H···π) using Mercury software .
  • Network topology : Construct HB networks (e.g., chains, rings) and quantify their contributions to lattice stability via Hirshfeld surface analysis .
  • Thermal stability : Correlate HB strength with thermogravimetric analysis (TGA) data to assess melting/decomposition points .

Advanced: What strategies optimize reaction yields and regioselectivity in its synthesis?

Answer:

  • Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, catalyst loading, solvent polarity). For example, optimize Suzuki coupling using Pd(OAc)₂/XPhos in THF/water .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 h to 30 min) and improve regioselectivity in heterocycle formation .
  • In-situ monitoring : Use LC-MS or FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Basic: What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cytotoxicity : Assess IC₅₀ values via MTT assays in cancer cell lines (e.g., MCF-7, HeLa) .
  • Solubility testing : Use shake-flask method in PBS (pH 7.4) or simulated biological fluids to guide formulation .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Analog synthesis : Modify substituents (e.g., replace p-tolyl with halophenyl groups) and assess changes in activity .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., pyrimidinone carbonyl) and hydrophobic pockets .
  • 3D-QSAR : Build CoMFA/CoMSIA models with alignment-free descriptors to predict activity cliffs .

Advanced: What computational methods predict its binding modes and pharmacokinetics?

Answer:

  • Docking studies : Use AutoDock Vina or Glide to dock into target proteins (e.g., EGFR PDB: 1M17). Validate with MD simulations (GROMACS) to assess binding stability .
  • ADMET prediction : Employ SwissADME or ADMETLab 2.0 to estimate logP, CYP450 inhibition, and BBB permeability .

Advanced: How to resolve discrepancies in spectroscopic characterization data?

Answer:

  • NMR contradictions : Compare experimental ¹H/¹³C NMR with computed spectra (GIAO-DFT at B3LYP/6-311++G(d,p)) to assign ambiguous signals .
  • Mass spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks and rule out adducts .
  • Crystallographic validation : Cross-verify bond lengths/angles with SC-XRD data to resolve tautomeric ambiguities .

Basic: What are the solubility challenges, and how are they addressed?

Answer:

  • Solubility limits : The compound’s logP (~3.5) suggests moderate hydrophobicity. Use co-solvents (DMSO/PEG 400) or cyclodextrin inclusion complexes for in vitro assays .
  • Salt formation : Screen with HCl or sodium citrate to improve aqueous solubility .

Advanced: How to assess stability under varying pH and temperature conditions?

Answer:

  • Forced degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24h. Monitor degradation via HPLC-PDA .
  • Solid-state stability : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks and analyze by PXRD to detect polymorphic transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.